molecular formula C19H27F3N2O2 B2592051 tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate CAS No. 1707358-35-7

tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B2592051
CAS No.: 1707358-35-7
M. Wt: 372.432
InChI Key: YNJPMQQMPMWQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl ((4-(4-(trifluoromethyl)benzyl)piperidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H19F3N2O2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidin-4-yl ring substituted with a trifluoromethyl group and a benzyl group. The piperidin-4-yl ring is further linked to a carbamate group via a methylene bridge .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carbamates in general are known to undergo reactions such as hydrolysis, aminolysis, and rearrangements .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 268.28 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis Techniques

  • The synthesis of tert-Butyl phenyl(phenylsulfonyl)methylcarbamate via an asymmetric Mannich reaction highlights advanced techniques for producing chiral amino carbonyl compounds. These methodologies are crucial for the development of compounds with specific stereochemical configurations, which can significantly influence their biological activity and application in drug synthesis (Yang, Pan, & List, 2009).

Crystal Structure Analysis

  • Carbamate derivatives, including tert-butyl carbamates, have been structurally characterized using single crystal X-ray diffraction. These analyses provide insights into the molecular environments and interactions that govern the assembly of molecules into three-dimensional architectures. This information is pivotal for understanding the properties of these compounds and their potential applications (Das et al., 2016).

Chemical Transformations and Applications

  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis. These compounds enable the generation of N-(Boc)hydroxylamines through reactions with organometallics, demonstrating their versatility and potential in the synthesis of complex molecules (Guinchard, Vallée, & Denis, 2005).

Application in Catalyst Development

  • The study of tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate in the context of chemoselective aerobic oxidation of allylic and benzylic alcohols showcases the potential of tert-butyl carbamates in catalysis. This application emphasizes the role of such compounds in facilitating organic reactions, which is crucial for the development of efficient synthetic pathways (Shen et al., 2012).

Properties

IUPAC Name

tert-butyl N-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O2/c1-17(2,3)26-16(25)24-13-18(8-10-23-11-9-18)12-14-4-6-15(7-5-14)19(20,21)22/h4-7,23H,8-13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJPMQQMPMWQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.